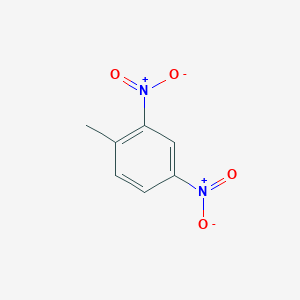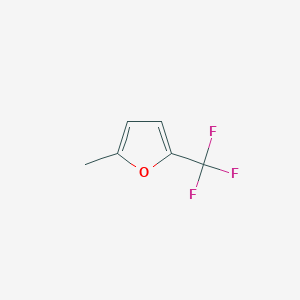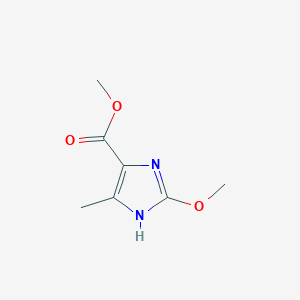
3,4,5-三甲氧基苯甲醛
概述
描述
3,4,5-Trimethoxybenzaldehyde is an organic compound categorized as a trisubstituted aromatic aldehyde. It is a light yellow solid with the chemical formula C10H12O4 and a molar mass of 196.20 g/mol . This compound is slightly soluble in water and more soluble in organic solvents such as methanol . It is used as an intermediate in the synthesis of various pharmaceutical drugs, including trimethoprim, cintriamide, roletamide, trimethoquinol, and trimazosin .
科学研究应用
3,4,5-Trimethoxybenzaldehyde has a wide range of scientific research applications:
作用机制
Target of Action
3,4,5-Trimethoxybenzaldehyde is an organic compound and a biochemical . It is used as an intermediate in the synthesis of various pharmaceutical drugs . One of the primary targets of this compound is the synthesis of trimethoprim , a drug used to treat bacterial infections .
Mode of Action
It is known to be a key intermediate in the synthesis of trimethoprim . Trimethoprim acts by inhibiting dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purine and pyrimidine nucleotides . This disrupts bacterial DNA synthesis and leads to cell death .
Biochemical Pathways
The biochemical pathways affected by 3,4,5-Trimethoxybenzaldehyde are primarily related to its role as an intermediate in the synthesis of pharmaceutical drugs . For instance, in the synthesis of trimethoprim, it contributes to the inhibition of the DHFR enzyme, disrupting the synthesis of purine and pyrimidine nucleotides and leading to bacterial cell death .
Result of Action
As an intermediate in drug synthesis, the result of the action of 3,4,5-Trimethoxybenzaldehyde is seen in the effects of the drugs it helps produce. For instance, in the case of trimethoprim, the result is the inhibition of bacterial DNA synthesis, leading to cell death .
Action Environment
The action of 3,4,5-Trimethoxybenzaldehyde can be influenced by various environmental factors. For instance, it is slightly soluble in water and more soluble in methanol . This solubility can affect its availability and stability in different environments. Furthermore, it is recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions can also influence its action, efficacy, and stability.
生化分析
Biochemical Properties
3,4,5-Trimethoxybenzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It acts as an inhibitor for cytochrome P450 enzymes, which are crucial in metabolizing drugs and other compounds . By binding to these enzymes, 3,4,5-Trimethoxybenzaldehyde disrupts their proper functioning, leading to metabolic inhibition. Additionally, it demonstrates antioxidant properties by scavenging free radicals, thereby safeguarding cells from potential damage .
Cellular Effects
3,4,5-Trimethoxybenzaldehyde affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting specific enzymes, leading to metabolic inhibition . This compound also exhibits antioxidant properties, which help protect cells from oxidative stress and potential damage caused by free radicals . Furthermore, 3,4,5-Trimethoxybenzaldehyde can impact cell signaling pathways, gene expression, and cellular metabolism, although detailed studies on these aspects are limited.
Molecular Mechanism
The molecular mechanism of 3,4,5-Trimethoxybenzaldehyde involves its binding interactions with biomolecules, particularly enzymes. By acting as an inhibitor for cytochrome P450 enzymes, it disrupts their normal function, leading to metabolic inhibition . This compound also demonstrates antioxidant properties by scavenging free radicals, which helps protect cells from oxidative damage
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on the temporal effects of 3,4,5-Trimethoxybenzaldehyde are limited, it is known that the compound can degrade over time, potentially affecting its efficacy and impact on cellular function
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxybenzaldehyde can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties and enzyme inhibition . At higher doses, it may cause toxic or adverse effects, including potential damage to cells and tissues
Metabolic Pathways
3,4,5-Trimethoxybenzaldehyde is involved in various metabolic pathways, particularly those related to drug metabolism. It acts as an inhibitor for cytochrome P450 enzymes, which play a crucial role in metabolizing drugs and other compounds By inhibiting these enzymes, 3,4,5-Trimethoxybenzaldehyde can affect metabolic flux and alter metabolite levels
Transport and Distribution
The transport and distribution of 3,4,5-Trimethoxybenzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments Its localization and accumulation within specific tissues or organs may depend on factors such as binding affinity and transport mechanisms
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxybenzaldehyde can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications Understanding the subcellular localization of 3,4,5-Trimethoxybenzaldehyde is crucial for elucidating its precise mechanisms of action and potential therapeutic applications
准备方法
Laboratory Scale:
From Vanillin: One common method involves the synthesis of 3,4,5-Trimethoxybenzaldehyde from vanillin.
From Eudesmic Acid’s Acyl Chloride: Another method involves the reduction of Eudesmic acid’s acyl chloride via the Rosenmund reduction.
Industrial Scale:
化学反应分析
3,4,5-Trimethoxybenzaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to a primary alcohol using hydrogen gas (H₂) in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxoethanoic acid, hydrochloric acid, urotropine, and organic acids . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzyl chlorides .
相似化合物的比较
3,4,5-Trimethoxybenzaldehyde can be compared with other similar compounds such as:
2,4,5-Trimethoxybenzaldehyde:
3,4,5-Trimethoxybenzyl Alcohol: This compound is a reduced form of 3,4,5-Trimethoxybenzaldehyde and has different chemical properties and applications.
The uniqueness of 3,4,5-Trimethoxybenzaldehyde lies in its specific substitution pattern, which makes it a versatile intermediate in the synthesis of various pharmaceutical and industrial compounds .
属性
IUPAC Name |
3,4,5-trimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058948 | |
| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow flakes; [Sigma-Aldrich MSDS] | |
| Record name | 3,4,5-Trimethoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00113 [mmHg] | |
| Record name | 3,4,5-Trimethoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
86-81-7 | |
| Record name | 3,4,5-Trimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 86-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL86YD76N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 3,4,5-Trimethoxybenzaldehyde?
A1: 3,4,5-Trimethoxybenzaldehyde can be synthesized from various starting materials, including:
- p-Cresol: This method involves bromination, hydrolysis, methoxylation, and methylation steps. [, , ]
- Vanillin: This approach utilizes bromination of vanillin followed by methoxylation and methylation. [, ]
- 3,4,5-Trimethoxytoluene: This method involves selective liquid-phase oxidation. []
Q2: What is the molecular formula and weight of 3,4,5-Trimethoxybenzaldehyde?
A2: The molecular formula of 3,4,5-Trimethoxybenzaldehyde is C10H12O4, and its molecular weight is 196.20 g/mol.
Q3: How is the structure of 3,4,5-Trimethoxybenzaldehyde confirmed?
A3: Various spectroscopic techniques are used to confirm the structure, including:
- IR Spectroscopy: Provides information about functional groups, especially the characteristic peaks for aldehyde C=O and aromatic C=C bonds. []
- NMR Spectroscopy (1H and 13C): Confirms the presence and arrangement of hydrogen and carbon atoms in the molecule. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, supporting the proposed structure. [, , , ]
Q4: What are some key reactions 3,4,5-Trimethoxybenzaldehyde undergoes in organic synthesis?
A4: 3,4,5-Trimethoxybenzaldehyde serves as a versatile substrate in various reactions, including:
- Knoevenagel Condensation: Reacts with active methylene compounds like diethyl malonate to form α,β-unsaturated esters. []
- Dichlorocarbene Reaction: Reacts with chloroform in the presence of a base to yield 3,4,5-trimethoxymandelic acid. []
- Reductive Electrophilic Substitution: Allows for regioselective replacement of the 4-methoxy group with various electrophiles. [, ]
- Perkin Reaction: Reacts with arylacetic acids to form cinnamic acid derivatives. []
- Schiff Base Formation: Reacts with primary amines to form Schiff bases, which can be further modified. [, , ]
- Cycloaddition Reactions: Participates in [3+2] cycloadditions with carbonyl ylides and [2+2+2] cycloadditions with alkynes. [, , ]
Q5: Are there any notable regioselective transformations involving 3,4,5-Trimethoxybenzaldehyde?
A5: Yes, the 4-methoxy group of 3,4,5-Trimethoxybenzaldehyde can be regioselectively removed or replaced under reductive electron-transfer conditions, providing access to 4-alkyl-3,5-dimethoxybenzaldehydes and 2,5-dialkyl-1,3-dimethoxybenzenes. [] This selectivity is valuable in synthesizing specific isomers.
Q6: What are the main applications of 3,4,5-Trimethoxybenzaldehyde?
A6: 3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of:
- Pharmaceuticals: Used to prepare drugs like trimethoprim (an antibacterial synergist) and mivacurium chloride (a muscle relaxant). [, ]
- Natural Product Analogues: Serves as a starting point for synthesizing various natural products, including allocolchicine (a cytotoxic agent) and eupomatilone-6 (an antitumor agent). [, , ]
- Other Biologically Active Compounds: Used to synthesize compounds with antifungal, antimicrobial, and plant growth retardant activities. [, , , , ]
Q7: Has 3,4,5-Trimethoxybenzaldehyde been investigated for its own biological activity?
A7: While 3,4,5-Trimethoxybenzaldehyde is primarily used as a synthetic intermediate, some studies have explored its biological properties. For instance, its thiosemicarbazone derivative exhibited fungicidal activity against various fungal strains. []
Q8: How does the structure of 3,4,5-Trimethoxybenzaldehyde relate to its activity?
A8: The three methoxy groups on the benzene ring influence the electronic properties and steric hindrance of the molecule, affecting its reactivity and potential interactions with biological targets. Structure-activity relationship (SAR) studies are crucial for understanding these effects and designing more potent and selective derivatives.
Q9: Are there any environmental concerns associated with 3,4,5-Trimethoxybenzaldehyde?
A9: While there is limited information on the specific environmental impact of 3,4,5-Trimethoxybenzaldehyde, research has explored methods for recovering sodium bromide from industrial wastewater generated during its production, highlighting the importance of waste management and recycling. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)







![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)



